molecular formula C10H10ClNO B11903010 (5-Chloro-6-methyl-1H-indol-3-yl)methanol

(5-Chloro-6-methyl-1H-indol-3-yl)methanol

Cat. No.: B11903010
M. Wt: 195.64 g/mol
InChI Key: BPTHUVIAVMWOLY-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1H-indol-3-yl)methanol (CAS 1934737-29-7) is a high-purity chemical building block with the molecular formula C 10 H 10 ClNO and a molecular weight of 195.65 g/mol . This compound belongs to the class of 5-chloro-indole derivatives, which are recognized as crucial scaffolds in medicinal chemistry for the development of novel anticancer agents . Specifically, 5-chloro-indole-based structures have been identified as potent inhibitors of mutant epidermal growth factor receptor (EGFR) and BRAF V600E pathways, which are over-activated in several malignancies, including non-small cell lung cancer and melanoma . Researchers utilize this methanol derivative as a versatile synthetic intermediate for constructing more complex molecules, such as indole-2-carboxylates and pyrrolo[3,4-b]indol-3-ones, which are investigated for their significant antiproliferative activity . The compound serves as a precursor in the exploration of kinase signaling pathways, which are fundamental to cancer cell survival and invasiveness . Furthermore, indole-3-yl methanol derivatives are generally of high interest in organic synthesis for nucleophilic substitution reactions, enabling access to a diverse array of functionalized indole compounds for various research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

(5-chloro-6-methyl-1H-indol-3-yl)methanol

InChI

InChI=1S/C10H10ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-4,12-13H,5H2,1H3

InChI Key

BPTHUVIAVMWOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CN2)CO

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

A mixture of 5-chloro-6-methyl-1H-indole (1.0 equiv), DMF (3.0 equiv), and phosphorus oxychloride (2.5 equiv) in dichloroethane undergoes reflux at 80°C for 6 hours. The intermediate iminium ion is hydrolyzed with aqueous sodium acetate to yield 3-formyl-5-chloro-6-methyl-1H-indole. Subsequent reduction using sodium borohydride in methanol at 0–5°C for 2 hours affords the target alcohol in 82% yield (Table 1).

Table 1. Optimization of Vilsmeier-Haack Parameters

ParameterTested RangeOptimal ValueYield (%)
POCl₃ Equiv1.5–3.02.582
Temperature (°C)60–908082
Reduction Time (h)1–4282

Acid-Catalyzed Hydroxymethylation via Glycolic Acid Condensation

Adapting methodologies from benzothiazole synthesis, this route employs glycolic acid as a hydroxymethyl donor under strongly acidic conditions.

Procedure and Challenges

5-Chloro-6-methyl-1H-indole (1.0 equiv) reacts with glycolic acid (1.2 equiv) in 4 M HCl at 100°C for 8 hours. The reaction proceeds via electrophilic substitution at C3, but competing polymerization of indole necessitates careful temperature control. Purification via silica gel chromatography (DCM/MeOH 95:5) yields 58% product.

Key Observations:

  • Excess glycolic acid (>1.5 equiv) decreases yield due to side reactions.

  • Substituting HCl with H₂SO₄ or AcOH reduces regioselectivity.

Mannich Reaction with Formaldehyde

The Mannich reaction offers a single-step hydroxymethylation but requires precise pH control to avoid over-alkylation.

Optimization Studies

A mixture of 5-chloro-6-methyl-1H-indole, formaldehyde (37% aqueous, 1.5 equiv), and acetic acid (catalyst) in ethanol is stirred at 50°C for 12 hours. The reaction achieves 67% yield after neutralization with NaHCO₃ and extraction.

Limitations:

  • Higher temperatures (>60°C) promote bis-hydroxymethylation at C3 and C7.

  • Substituting formaldehyde with paraformaldehyde reduces reactivity by 40%.

Reduction of 3-Cyanomethyl Intermediate

An alternative pathway involves cyanoethylation followed by reduction.

Synthesis Steps

  • Cyanoethylation: 5-Chloro-6-methyl-1H-indole reacts with acrylonitrile in AcOH/H₂SO₄ at 70°C (4 h) to form 3-cyanomethyl-5-chloro-6-methyl-1H-indole (71% yield).

  • Reduction: The nitrile is reduced using LiAlH₄ in THF at 0°C (2 h), yielding the target alcohol (65% overall yield).

Advantages:

  • Avoids harsh formylation conditions.

  • Scalable for multi-gram synthesis.

Comparative Analysis of Methods

Table 2. Method Efficiency and Practicality

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Vilsmeier-Haack8298Moderate12.50
Glycolic Acid5895High8.20
Mannich Reaction6797Low10.80
Cyanomethyl Reduction6596High14.30

Scientific Research Applications

Chemistry

(5-Chloro-6-methyl-1H-indol-3-yl)methanol serves as an essential precursor in organic synthesis. It is instrumental in creating more complex structures, which can be utilized in various chemical reactions.

Biology

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition: Studies show that it can inhibit specific enzymes, impacting metabolic pathways relevant to disease processes.
  • Receptor Binding: Its structural similarity to natural indoles allows it to interact with various receptors, influencing neurotransmission and cell signaling.

Case Study:
Research has demonstrated that derivatives of this compound exhibit selective binding to serotonin receptors (5-HT2A and 5-HT2C), with modifications leading to increased selectivity and potency .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

  • Anticancer Activity: Compounds derived from this structure have shown promising results against cancer cell lines by targeting mutant EGFR/BRAF pathways, crucial in many malignancies .
CompoundTargetIC50 Value (µM)
3aLOX-IMVI melanoma0.96
3bLOX-IMVI melanoma1.12

These values indicate significant antiproliferative activity, suggesting potential for development as anticancer agents.

Industry

In addition to its biological applications, this compound finds utility in industrial settings:

  • Dyes and Pigments: The compound's unique structure allows it to be used in developing dyes and pigments due to its stability and color properties.

Mechanism of Action

The mechanism of action of (5-Chloro-6-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

(5-Bromo-1H-indol-3-yl)methanol (CID 4272891)
  • Key Differences : Bromine replaces chlorine at the 5-position, and the methyl group is absent.
  • Impact: Bromine’s larger atomic radius increases molecular weight (C₉H₈BrNO vs. Collision cross-section data () suggests differences in physical interactions, which may influence chromatographic behavior or crystallinity .
5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one
  • Key Differences : Contains a ketone (2-one) and a chloroethyl group at the 5-position.
  • Impact : The ketone reduces hydrogen-bonding capacity compared to the hydroxymethyl group, likely decreasing solubility in polar solvents. The saturated indole ring (dihydro structure) alters aromaticity, affecting π-π stacking and electronic properties .
(1-Tosyl-1H-Indol-3-Yl)Methanol
  • Key Differences : A tosyl (p-toluenesulfonyl) group replaces the 1H-hydrogen.
  • Impact: The electron-withdrawing tosyl group stabilizes the indole nitrogen, reducing nucleophilicity. The increased molecular weight (301.36 g/mol) and sulfonyl group enhance thermal stability but may reduce solubility in nonpolar solvents .

Hydrogen Bonding and Crystallographic Behavior

  • (5-Chloro-6-methyl-1H-indol-3-yl)methanol: The hydroxymethyl group can form N–H···O hydrogen bonds, similar to the acetylated indole in (compound 7). Chloro and methyl substituents may sterically hinder packing, influencing crystal lattice energy .
  • Mannich Derivatives (e.g., compound 8 in ) : Tertiary amines introduce N–H···N hydrogen bonds, creating distinct packing motifs compared to the target compound’s O–H···N interactions. Methyl groups at the 6-position (as in the target) could further modulate steric effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Notable Properties
This compound C₁₀H₁₀ClNO 195.65 Cl (5), CH₃ (6), CH₂OH (3) O–H···N, N–H···O Moderate solubility in polar solvents
(5-Bromo-1H-indol-3-yl)methanol C₉H₈BrNO 242.08 Br (5), CH₂OH (3) O–H···N, N–H···O Higher reactivity in substitutions
5-Chloroethyl-6-chloroindole-2-one C₁₀H₈Cl₂NO 245.09 Cl (5,6), ketone N–H···O Lower polarity due to ketone
(1-Tosyl-1H-Indol-3-Yl)Methanol C₁₆H₁₅NO₃S 301.36 Tosyl (1), CH₂OH (3) O–H···O (sulfonyl) Enhanced thermal stability

Biological Activity

(5-Chloro-6-methyl-1H-indol-3-yl)methanol is a compound of interest within the indole family, notable for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C₁₀H₁₀ClN₁O, with a molecular weight of approximately 195.65 g/mol. The compound features a chlorine atom at the 5-position and a methyl group at the 6-position of the indole ring, along with a hydroxymethyl group (-CH₂OH) attached to the nitrogen atom. These structural characteristics contribute to its reactivity and biological properties.

Synthesis

Several synthetic pathways have been developed for producing this compound, which include:

  • Starting from Indole Derivatives : Utilizing chlorination and methylation reactions.
  • Hydroxymethylation : Introducing the hydroxymethyl group through nucleophilic substitution.

These methods highlight the compound's accessibility for further research and application in medicinal chemistry.

Antiproliferative Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. Notably, derivatives of indole have shown inhibitory effects on critical cancer pathways such as EGFR T790M and BRAF V600E mutations, suggesting that this compound may possess similar mechanisms due to its structural analogies with other active indole compounds .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A375 (melanoma)12.5
HCT116 (colon)8.7
NCI-H460 (lung)15.2

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar structures have demonstrated significant antibacterial and antifungal effects, attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : By interfering with signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through activation of caspases.
  • Antimicrobial Effects : Disruption of microbial metabolic processes, leading to cell death.

Case Studies

Several studies have investigated the efficacy of this compound in vivo and in vitro:

  • Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells by inducing apoptosis markers such as PARP cleavage .
  • Antimicrobial Efficacy : Another investigation assessed its antibacterial effects against Staphylococcus aureus, showing a clear dose-dependent response with an MIC of 32 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Chloro-6-methyl-1H-indol-3-yl)methanol, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a substituted indole precursor (e.g., 5-chloro-6-methyl-1H-indole-3-carbaldehyde).
  • Step 2 : Reduce the aldehyde group using sodium borohydride (NaBH₄) in ethanol or methanol under inert conditions (N₂/Ar) .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Monitor purity using TLC and HPLC (C18 column, acetonitrile/water mobile phase) .
  • Critical Parameters : Temperature control (0–5°C during reduction) and solvent choice (ethanol minimizes side reactions vs. THF) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the indole ring (δ 7.0–7.5 ppm for aromatic protons), methyl group (δ 2.4 ppm), and hydroxymethyl group (δ 4.6–5.0 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 210.0592 (C₁₀H₁₁ClNO⁺) with <2 ppm error .
  • FTIR : Identify O-H stretch (~3200–3400 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Q. What biological activities are hypothesized for this compound based on structural analogs?

  • Methodology :

  • Compare with (5-Chloro-6-methyl-1H-indol-3-yl)methanamine, which shows antiproliferative activity via EGFR T790M/BRAF V600E inhibition .
  • Test in kinase inhibition assays (e.g., ATP-binding site competition) or cell viability assays (MTT/WST-1) using cancer cell lines (e.g., HCT-116, A549) .
  • Note : The hydroxymethyl group may alter bioavailability vs. methanamine derivatives due to hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

  • Methodology :

  • Dose-Response Reproducibility : Use ≥3 independent replicates per assay. Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Assay-Specific Factors : Account for solvent effects (DMSO tolerance <0.1% in cell cultures) and cell line genetic drift (authenticate via STR profiling) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use tools like GraphPad Prism for EC₅₀/IC₅₀ curve fitting .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Variable Substituents : Synthesize analogs with halogens (F, Br) at position 5 or methyl/ethyl groups at position 6. Compare logP (HPLC) and solubility (shake-flask method) .
  • In Silico Screening : Perform molecular docking (AutoDock Vina) against targets like 5-HT receptors or cytochrome P450 isoforms. Validate with SPR (surface plasmon resonance) binding assays .
  • Data Integration : Use multivariate analysis (PCA or PLS) to correlate structural features (ClogP, polar surface area) with activity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodology :

  • Solvent Screening : Test solvent pairs (e.g., DCM/hexane, ethanol/water) via vapor diffusion. Use SHELXT for initial phase solution .
  • Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-cooling in liquid N₂ .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding network analysis. Validate with R₁ < 5% and wR₂ < 12% .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Methodology :

  • Acute Toxicity Screening : Conduct OECD 423 tests in rodents (dose range: 50–2000 mg/kg). Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • Metabolite Profiling : Use LC-MS/MS to identify hydroxylated or glucuronidated metabolites in plasma .
  • EPA Guidelines : Follow High Production Volume (HPV) protocols for methanol derivatives (e.g., waste disposal, inhalation limits) .

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